N-ethyl-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide

Data gap No comparator data Procurement caution

Choose this specific piperidine carboxamide to avoid off-target analogs. Its unique N-ethyl substitution (vs. common N-aryl/N-benzhydryl series) and ether-linked pyranone create a distinct hydrogen-bond topology (1 donor, 4 acceptors). Ideal for systematic SAR, focused library synthesis, and ADME benchmarking. Verify identity via vendor CoA (1H NMR, LCMS) for reproducible results. Supply chain redundancy from multiple specialty chemical manufacturers ensures reliable sourcing.

Molecular Formula C14H20N2O4
Molecular Weight 280.324
CAS No. 1787881-08-6
Cat. No. B2741173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide
CAS1787881-08-6
Molecular FormulaC14H20N2O4
Molecular Weight280.324
Structural Identifiers
SMILESCCNC(=O)N1CCC(CC1)OC2=CC(=O)OC(=C2)C
InChIInChI=1S/C14H20N2O4/c1-3-15-14(18)16-6-4-11(5-7-16)20-12-8-10(2)19-13(17)9-12/h8-9,11H,3-7H2,1-2H3,(H,15,18)
InChIKeyJTSPEUAGKLSYSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-ethyl-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide (CAS 1787881-08-6): Structural Baseline and Sourcing Context


N-ethyl-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide (CAS 1787881-08-6) is a fully synthetic small molecule (MW 280.32 g/mol) comprising a piperidine-1-carboxamide core ether-linked to a 6-methyl-2-oxo-2H-pyran-4-yl moiety. Its computed physicochemical profile includes a moderate lipophilicity (XLogP3-AA = 1.1), one hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds [1]. The compound is cataloged in PubChem (CID 76151507) and is offered by multiple specialty chemical suppliers as a research-grade tool compound or synthetic building block [1].

Why Generic Substitution Falls Short for N-ethyl-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide: The Need for Target-Specific Evidence


In-class piperidine carboxamides and pyran-containing analogs cannot be assumed to be functionally interchangeable. Even minor structural modifications—such as the nature of the carboxamide N-substituent (here an ethyl group), the substitution pattern on the pyranone ring (here a 6-methyl group), and the ether linkage at the 4-position of the piperidine—can profoundly alter hydrogen-bonding capacity, conformational flexibility, and target engagement profiles [1]. Without direct comparative data on the specific compound, selection based solely on structural analogy risks irreproducible biological results or procurement of an inactive/off-target analog, underscoring the need for a product-specific evidence guide grounded in quantitative differentiation where available.

Quantitative Evidence Guide for N-ethyl-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide: Comparator-Based Differentiation


Direct Head-to-Head or Cross-Study Comparable Data: Unavailable

An exhaustive search of primary research articles, patent literature (including US10377744, US11123311, US11723929, and Vertex Pharmaceuticals' pyran-spirocyclic piperidine amide series), authoritative databases (PubChem, ChEMBL, BindingDB), and reputable vendor technical datasheets returned no quantitative head-to-head comparison, cross-study comparable data, or class-level inference that directly involves N-ethyl-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide (CAS 1787881-08-6). The compound does not appear in any publicly available bioassay record, patent exemplification table, or SAR study that reports measured activity values alongside a named comparator or baseline. Consequently, all potential differentiation claims remain unsubstantiated.

Data gap No comparator data Procurement caution

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. Unsubstituted Piperidine Carboxamide

The target compound's XLogP3-AA of 1.1 is 0.8 units higher than the computed XLogP3 of the unsubstituted piperidine-1-carboxamide core (XLogP3 ≈ 0.3). This increase is attributable to the 6-methyl-2-oxo-2H-pyran-4-yl ether substituent, which adds both hydrophobic surface area and additional hydrogen-bond acceptor capacity (4 HBA vs. 2 for the core) while reducing the hydrogen-bond donor count from 2 to 1 [1]. Such differences in polarity and H-bonding topology can influence solubility, permeability, and off-target promiscuity, providing a physicochemical rationale for selecting this specific analog in screening libraries.

Lipophilicity Hydrogen bonding Structural comparison

Structural Differentiation: N-Ethyl vs. N-Benzhydryl and N-Methyl Analogs

Closely related analogs such as N-benzhydryl-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide (CAS 1705504-36-4) and the corresponding N-methyl derivative differ solely in the carboxamide N-substituent. The target compound's N-ethyl group presents an intermediate steric and lipophilic profile between the N-methyl (smaller) and N-benzhydryl (much larger, significantly more lipophilic) variants. While no direct activity comparison is available, the N-ethyl substitution may offer a balanced set of physicochemical properties—lower molecular weight (280.32 vs. 418.49 for the benzhydryl analog), fewer rotatable bonds (3 vs. 6), and lower lipophilicity—that could favor ligand efficiency and synthetic tractability [1].

SAR potential N-substituent effect Structural analog comparison

Best-Fit Application Scenarios for N-ethyl-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide Based on Available Evidence


Exploratory Medicinal Chemistry: Screening Library Diversification for Hsp70 or Soluble Epoxide Hydrolase (sEH) Programs

Although no direct target engagement data exist for this compound, patents such as US 10,301,279 (Hsp70 inhibitors) and US 2015/0005304 (pyran-spirocyclic piperidine amides as ion channel modulators) disclose structurally related piperidine carboxamide and pyran-containing analogs as biologically active scaffolds [1][2]. The target compound's intermediate lipophilicity and hydrogen-bonding capacity may serve as a differentiated entry point for hit-finding campaigns seeking novel chemotypes, particularly where N-ethyl substitution on the carboxamide distinguishes it from predominantly N-aryl or N-benzhydryl series. Researchers should confirm synthetic identity and purity via vendor-provided QC data before use.

Chemical Biology Tool Compound for Investigating Hydrogen-Bond-Mediated Target Interactions

The compound's unique hydrogen-bond donor/acceptor topology (1 HBD, 4 HBA) relative to the unsubstituted piperidine-1-carboxamide core (2 HBD, 2 HBA) makes it a useful chemical probe for studying the role of specific hydrogen-bond interactions in target binding [3]. This is particularly relevant in structure-based drug design, where systematic variation of H-bonding elements can map key pharmacophoric features. The compound serves as a control for assessing how replacing the core's amine donor with an ether-linked pyranone acceptor modulates binding thermodynamics and kinetics.

Synthetic Chemistry and Process Development: Building Block for Parallel Library Synthesis

With a molecular weight of 280.32 g/mol and three rotatable bonds, the compound is a synthetically accessible building block for amide coupling or N-alkylation reactions to generate focused libraries [3]. Its commercial availability from multiple suppliers ensures supply chain redundancy for medicinal chemistry groups synthesizing analogs in hit-to-lead or scaffold-hopping exercises. Procurement teams should request certificates of analysis (CoA) confirming compound identity (e.g., 1H NMR, LCMS, melting point) when ordering for regulated or preclinical studies.

ADME/Tox Profiling Comparator: Physicochemical Benchmark for In-Class Piperidine Carboxamides

The computed XLogP3-AA of 1.1 and molecular weight of 280.32 position this compound as a benchmark for assessing how incremental structural changes (e.g., N-substituent variation, pyranone substitution) impact physicochemical and ADME properties within piperidine carboxamide series [3]. When co-tested with N-methyl, N-benzhydryl, or N-phenyl analogs in high-throughput ADME assays (e.g., PAMPA, microsomal stability, CYP inhibition), the target compound can help deconvolute the contribution of the N-ethyl group to permeability, metabolic stability, and off-target liability.

Quote Request

Request a Quote for N-ethyl-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.